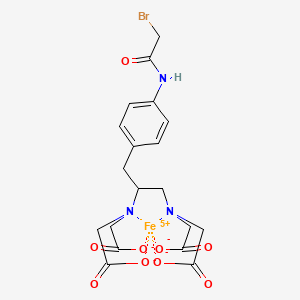

Fe-BABE

Description

Properties

CAS No. |

186136-50-5 |

|---|---|

Molecular Formula |

C13H15NO3 |

Synonyms |

NO WEIGH (TM) FEBABE PROTEINCUTTING REAGENT |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fe-BABE Protein Footprinting: Probing Protein Structure and Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Iron (Fe)-Bromoacetamidobenzyl-EDTA (Fe-BABE) principle for protein footprinting, a powerful technique for elucidating protein three-dimensional structures and mapping molecular interaction interfaces. This document details the core principles, experimental protocols, and data interpretation, with a focus on its applications in research and drug development.

Core Principle of this compound Protein Footprinting

This compound is a chemical probe used for proximity-dependent cleavage of proteins and nucleic acids.[1][2] The underlying principle involves a two-step process: site-specific conjugation of the this compound reagent to a protein of interest, followed by localized generation of hydroxyl radicals that cleave the polypeptide backbone or nucleic acid phosphodiester bonds in the immediate vicinity of the probe.[1][2]

The this compound molecule consists of three key functional units:

-

A reactive group: A bromoacetamido group that specifically reacts with the sulfhydryl group of cysteine residues under mild physiological conditions.[2][3]

-

A chelating group: An ethylenediaminetetraacetic acid (EDTA) moiety that chelates an iron ion (Fe³⁺).[1][2]

-

A linker: A benzyl group that connects the reactive and chelating moieties.[4]

The tethered Fe³⁺-EDTA complex, upon reduction to Fe²⁺ by a reducing agent like ascorbate and in the presence of hydrogen peroxide, catalyzes a Fenton-like reaction. This reaction generates highly reactive and short-lived hydroxyl radicals (•OH).[1][3] Due to their short lifespan, these radicals only diffuse over a limited distance, estimated to be within approximately 12 angstroms (Å) of the iron center, before reacting with and cleaving nearby molecules.[3][5] This localized cleavage provides high-resolution spatial information about the protein's structure and its interactions with other molecules.[1][3]

By introducing a cysteine residue at a specific site on the protein through site-directed mutagenesis, the this compound probe can be precisely positioned. Subsequent analysis of the cleavage products, typically by mass spectrometry, allows for the identification of residues and domains that are in close spatial proximity to the engineered cysteine.[1] This information is invaluable for mapping protein-protein interaction sites, identifying ligand binding pockets, and refining three-dimensional protein models.[1][4]

Key Applications in Research and Drug Development

The this compound protein footprinting technique has significant applications in both fundamental research and pharmaceutical development:

-

Determination of Protein 3D Structures: By systematically introducing cysteine residues at various locations and performing this compound footprinting, it is possible to generate a set of distance constraints that can be used to build or validate 3D models of proteins and protein complexes.[2][3]

-

Mapping Protein-Protein Interaction Interfaces: this compound is a powerful tool for identifying the contact surfaces between interacting proteins. By conjugating the probe to one protein and observing the cleavage of its binding partner, the specific regions of interaction can be mapped. This is crucial for understanding biological signaling pathways and for designing drugs that modulate these interactions.

-

Identifying Ligand and Drug Binding Sites: The binding of a small molecule, such as a drug candidate, to a protein can protect the binding site from cleavage by a tethered this compound probe. This "footprinting" effect can be used to precisely map the location and extent of the binding pocket.

-

Epitope Mapping for Antibody-Based Therapeutics: this compound can be used to identify the epitope on an antigen that is recognized by a therapeutic antibody. By attaching the probe to the antibody, the region of the antigen that is cleaved can be identified as the binding site.

-

Studying Conformational Changes: Changes in protein conformation upon ligand binding or interaction with other proteins can be monitored by observing alterations in the this compound cleavage pattern.

Quantitative Data from this compound Experiments

The quantitative analysis of this compound footprinting experiments provides crucial insights into molecular architecture. The following tables summarize key quantitative data derived from studies on the E. coli σ⁷⁰ protein, a component of RNA polymerase.

| Parameter | Value | Reference |

| Effective Cleavage Radius | ~12 Å | [3][5] |

| Typical Cleavage Reaction Time | 10 seconds - 20 minutes | [5] |

Table 1: FeBABE Conjugation Yields for Single-Cysteine σ⁷⁰ Mutants

| σ⁷⁰ Mutant | Conjugation Yield (%) |

| 132C | 25 |

| 376C | 26 |

| 396C | 20 |

| 422C | 50 |

| 517C | 41 |

| 581C | 40 |

Data from a study by Meares and colleagues, demonstrating typical conjugation efficiencies.

Table 2: Intraprotein Cα-Cα Distances Measured by FeBABE Footprinting on σ⁷⁰

| FeBABE Conjugation Site | Number of Mapped Oxidation Sites | Cα-Cα Distance Range (Å) | Average Cα-Cα Distance (Å) |

| 376C | 16 | 8.61 - 54.2 | 29.8 ± 15.4 |

| 422C | 10 | 9.5 - 58.0 | 29.0 ± 14.7 |

This table presents the range and average distances between the Cα of the cysteine to which FeBABE was attached and the Cα of the oxidized amino acid residues, as determined by mass spectrometry and mapped onto the crystal structure of σ⁷⁰.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in a this compound protein footprinting experiment.

Protein Preparation and Cysteine Engineering

-

Protein Expression and Purification: The protein of interest is expressed and purified using standard biochemical techniques. It is crucial to ensure the protein is in a folded and active state.

-

Site-Directed Mutagenesis: If the protein does not have a suitable native cysteine residue, site-directed mutagenesis is used to introduce a cysteine at a specific location. The choice of the cysteine location is critical and should be based on existing structural information or a hypothesis about the protein's interaction sites. A control protein lacking any accessible cysteine residues should also be prepared to check for non-specific binding and cleavage.[2]

-

Protein Dialysis: The purified protein is dialyzed overnight at 4°C against a conjugation buffer to remove any reducing agents and to ensure the correct buffer conditions for the labeling reaction.[2]

-

Conjugation Buffer Example: 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0.[2]

-

This compound Conjugation to Cysteine Residues

-

Protein Concentration Adjustment: After dialysis, the protein concentration is adjusted to 15-30 µM.[2]

-

This compound Labeling: A stock solution of this compound in DMSO (e.g., 20 mM) is added to the protein solution to a final concentration of approximately 0.3 mM (a 10-20 fold molar excess over the protein).[2]

-

Incubation: The reaction mixture is incubated at 37°C for 1 hour.[2]

-

Removal of Unreacted this compound: The reaction mixture is dialyzed extensively against a storage buffer to remove any non-covalently bound this compound.[2]

-

Storage Buffer Example: 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6.[2]

-

-

Verification of Conjugation: The extent of this compound conjugation can be determined by measuring the concentration of free cysteine residues before and after the reaction using reagents like DTNB (Ellman's reagent).[2]

This compound Conjugation to Lysine Residues (Alternative Method)

For proteins lacking suitable cysteine residues, this compound can be conjugated to lysine residues using a linker, 2-iminothiolane (2-IT).[1][2]

-

Reaction Setup: The protein is incubated with both this compound and 2-IT.

-

Reaction Conditions: The reaction is typically carried out for 1 hour at 37°C.

-

Quenching and Dialysis: The reaction is quenched with an excess of a reducing agent like 2-mercaptoethanol, followed by dialysis to remove unreacted reagents.

Proximity-Dependent Cleavage Reaction

-

Complex Formation: The this compound conjugated protein is incubated with its binding partner(s) under conditions that favor complex formation.

-

Initiation of Cleavage: The cleavage reaction is initiated by the sequential addition of ascorbic acid and hydrogen peroxide to the reaction mixture.

-

Final Concentrations: Typically 5-10 mM ascorbic acid and 5-10 mM hydrogen peroxide.

-

-

Incubation: The reaction is allowed to proceed for a short period, typically ranging from 10 seconds to 20 minutes at 30°C.[5]

-

Quenching the Reaction: The reaction is stopped by the addition of a quenching agent, such as thiourea or by precipitating the protein with trichloroacetic acid (TCA).

Analysis of Cleavage Products

-

SDS-PAGE Analysis: The cleavage products can be initially visualized by SDS-PAGE. This provides a qualitative assessment of the extent of cleavage.

-

Mass Spectrometry Analysis: For high-resolution mapping of the cleavage sites, the protein fragments are analyzed by mass spectrometry (MS).

-

Sample Preparation: The protein sample is typically digested with a protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS: The peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is used to identify the peptides and pinpoint the exact sites of cleavage. Quantitative mass spectrometry approaches can be employed to determine the efficiency of cleavage at different sites.

-

Visualizations of Key Processes

The following diagrams illustrate the core principles and workflows of the this compound protein footprinting technique.

Caption: The core principle of this compound protein footprinting.

References

- 1. interchim.fr [interchim.fr]

- 2. interchim.fr [interchim.fr]

- 3. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fe-BABE for Studying Protein Complexes

This guide provides a comprehensive overview of the Iron (II) bromoacetamidobenzyl-EDTA (this compound) methodology for the structural analysis of protein complexes. It details the underlying principles, experimental protocols, data analysis, and applications in drug development, with a focus on providing practical, actionable information for researchers in the field.

Introduction to this compound

This compound is a chemical probe used for proximity-dependent cleavage of proteins and nucleic acids.[1] It consists of an iron-chelating moiety (EDTA) linked to a reactive bromoacetamide group, which allows for its covalent attachment to specific amino acid residues on a protein of interest.[1] Upon activation, the iron center generates localized hydroxyl radicals that cleave the backbones of nearby macromolecules, providing distance constraints for structural modeling.[1][2] This technique is a powerful tool for mapping protein-protein and protein-nucleic acid interactions within large complexes that are often intractable by traditional high-resolution structural methods like X-ray crystallography or NMR.[3][4]

The key advantages of this compound include its ability to:

-

Provide distance information on the order of ~12 angstroms.[1][5]

-

Function under mild, near-physiological conditions.[1]

-

Achieve rapid and high-yield cleavage reactions.[1]

-

Cleave protein and nucleic acid backbones with little to no sequence specificity.[1]

Mechanism of Action

The this compound methodology is a two-step process involving conjugation of the probe to a protein of interest, followed by a controlled cleavage reaction.

2.1. Conjugation:

This compound is typically conjugated to cysteine or lysine residues on the protein surface.

-

Cysteine Conjugation: The bromoacetamide group of this compound reacts specifically with the sulfhydryl group of a cysteine residue via an alkylation reaction.[1] This is the most common method and often involves site-directed mutagenesis to introduce a single cysteine at a specific location.[1]

-

Lysine Conjugation: To target lysine residues, a bifunctional crosslinker such as 2-iminothiolane (2-IT) is used.[1] 2-IT first reacts with the primary amine of a lysine residue, introducing a free sulfhydryl group. This new sulfhydryl group can then react with the bromoacetamide group of this compound.[1] This method is useful when cysteine mutagenesis is not feasible or when a broader, more random labeling of the protein surface is desired.[1][5]

2.2. Cleavage Reaction:

The cleavage reaction is initiated by the addition of ascorbate and hydrogen peroxide.[1] This is a localized Fenton reaction where the Fe(III) chelated by the EDTA of this compound is reduced to Fe(II) by ascorbate. The Fe(II) then reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). These radicals diffuse a short distance and cleave the polypeptide or polynucleotide backbone of any macromolecule in their immediate vicinity.[1][2] The reaction is typically very fast, with cleavage occurring within seconds to minutes.[1][5]

References

- 1. interchim.fr [interchim.fr]

- 2. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the Architecture of a Protein-DNA Complex by Combining FeBABE Cleavage Analyses, 3-D Printed Structures, and the ICM Molsoft Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]

Mapping Protein-DNA Interactions with Fe-BABE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate dance between proteins and DNA is fundamental to deciphering the mechanisms of gene regulation, DNA replication and repair, and the identification of novel therapeutic targets. Fe-BABE, or Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate, is a powerful chemical nuclease that provides a high-resolution method for mapping these critical interactions. This technical guide offers an in-depth exploration of the this compound methodology, from its core principles to detailed experimental protocols and data interpretation.

This compound is a versatile tool that, when tethered to a specific site on a protein, generates localized hydroxyl radicals in the presence of ascorbate and hydrogen peroxide.[1] These highly reactive radicals cleave the DNA backbone in close proximity to the attachment site, typically within a 12-angstrom radius.[2][3] This precise, proximity-based cleavage allows for the high-resolution mapping of protein-DNA contact points, providing invaluable insights into the three-dimensional architecture of protein-DNA complexes.[1][2]

Core Principles and Mechanism of Action

The this compound technique hinges on the principles of affinity cleavage. The process begins with the site-specific introduction of a cysteine residue into the protein of interest via site-directed mutagenesis. The sulfhydryl group of this cysteine serves as an anchor for the bromoacetamido group of the this compound reagent, forming a stable covalent bond.

Once the this compound molecule is tethered to the protein, the protein-DNA complex is formed. The cleavage reaction is then initiated by the addition of sodium ascorbate and hydrogen peroxide. Ascorbate reduces the Fe(III) in the this compound chelate to Fe(II), which then reacts with hydrogen peroxide in a Fenton-like reaction to produce hydroxyl radicals (•OH). These radicals, being highly reactive and short-lived, diffuse only a short distance before reacting with and cleaving the phosphodiester backbone of the nearby DNA. The locations of these cleavage sites are then analyzed, typically by gel electrophoresis, to infer the proximity of the tethered this compound to the DNA.

References

Fe-BABE: A Technical Guide to its Chemical Properties and Reactivity for Structural Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) is a versatile chemical probe used extensively in structural biology for mapping the three-dimensional architecture of proteins and their complexes with nucleic acids.[1][2] As a "Meares' reagent," this compound integrates a protein-reactive moiety with a metal chelate capable of generating localized reactive oxygen species.[1][2] This unique combination allows for site-specific conjugation to a biomolecule and subsequent cleavage of adjacent polypeptide or nucleic acid chains.[2][3] The resulting cleavage patterns provide distance constraints that are invaluable for elucidating the spatial relationships between subunits in a complex, identifying protein-DNA contact points, and probing the tertiary structure of macromolecules.[1][2][4] This guide provides an in-depth overview of this compound's chemical properties, reactivity, and the experimental protocols for its application.

Core Chemical and Physical Properties

This compound is an iron chelate of (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetic acid (BABE).[2] The molecule consists of two key functional domains: a bromoacetamido group that serves as the reactive handle for covalent attachment to proteins, and an EDTA-Fe(III) complex that mediates the cleavage chemistry.[2] The iron is typically in the +3 oxidation state in the stock reagent.[2]

| Property | Value | Source |

| IUPAC Name | 2-[[2-[bis(carboxylatomethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxylatomethyl)amino]acetate;iron(5+) | [5] |

| Molecular Formula | C₁₉H₂₀BrFeN₃O₉⁺ | [5] |

| Molecular Weight | ~570.1 - 589.14 g/mol | [2][3][5] |

| Appearance | Yellowish-brown powder | [1] |

| Purity | > 95.0% (HPLC) | [1] |

| Solubility | >20 mM in DMSO; 1 mg/mL in H₂O | [1] |

| Cleavage Radius | ~12 Å from the iron binding site | [1][2][3] |

Reactivity and Mechanism of Action

The utility of this compound is rooted in a two-stage process: covalent conjugation followed by controlled, proximity-based cleavage.

Conjugation Chemistry

This compound is designed for site-specific attachment to proteins. The primary reaction targets the thiol group of cysteine residues.

-

Reaction with Cysteines: The bromoacetamido group of this compound reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction under mild conditions (pH ~8.0).[2][6] This forms a stable thioether bond, covalently tethering the Fe-EDTA complex to a specific site on the protein.[2]

-

Reaction with Lysines: The application of this compound can be extended to target lysine residues.[2] This is achieved by first modifying the protein with 2-iminothiolane (2-IT), which converts the primary amine of the lysine side chain into a reactive thiol group, making it available for conjugation with this compound.[1][2]

Cleavage Chemistry: A Localized Fenton-like Reaction

The cleavage of nearby biomolecules is mediated by highly reactive hydroxyl radicals (•OH) generated in situ.[7][8] This process is a classic example of a Fenton-like reaction.[8][9]

-

Reduction of Iron: The Fe(III) in the conjugated EDTA complex is reduced to the catalytically active Fe(II) state by the addition of a reducing agent, typically sodium ascorbate.[2][7]

-

Hydroxyl Radical Generation: In the presence of hydrogen peroxide (H₂O₂), the Fe(II)-EDTA complex catalyzes the generation of hydroxyl radicals.[2][7][10]

-

Biomolecule Cleavage: These radicals are short-lived and highly reactive, causing oxidative cleavage of molecules in their immediate vicinity (within ~12 Å).[2][6] They can break the polypeptide backbone of proteins or the phosphodiester bonds of DNA and RNA in a sequence-independent manner.[1][2] The reaction is very rapid, often completing within 10 seconds to 20 minutes.[2][3]

Experimental Protocols

Precise experimental design is critical for obtaining meaningful data from this compound footprinting studies. The following sections detail the core methodologies.

Protein Conjugation with this compound

This protocol describes the covalent attachment of this compound to a protein containing one or more accessible cysteine residues.

Materials:

-

Purified protein with cysteine residue(s)

-

This compound solution (e.g., 20 mM in DMSO)

-

Conjugation Buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0)

-

Protein Storage Buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6)

-

Dialysis equipment

Methodology:

-

Buffer Exchange: Dialyze the purified protein solution against the Conjugation Buffer overnight at 4°C to remove any interfering substances like DTT.[1]

-

Concentration Adjustment: After dialysis, adjust the protein concentration to between 15-30 µM.[1]

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of approximately 0.3 mM (representing a 10-20 fold molar excess over the protein).[1]

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour or at room temperature for 4 hours.[1]

-

Removal of Excess Reagent: Dialyze the reaction mixture extensively against the Protein Storage Buffer at 4°C overnight to remove all non-covalently bound this compound.[1]

-

Controls: It is crucial to include a control using a wild-type protein lacking cysteine residues to ensure that the observed cleavage is specific to the conjugated this compound.[1]

| Parameter | Recommended Value | Source |

| Protein Concentration | 15-30 µM | [1] |

| This compound Concentration | 300 µM (0.3 mM) | [1] |

| Molar Excess (this compound:Protein) | 10-20x | [1] |

| Conjugation Buffer pH | 8.0 | [1] |

| Incubation Temperature | Room Temperature or 37°C | [1][7] |

| Incubation Time | 1 - 4 hours | [1] |

Proximity Cleavage Reaction

This protocol initiates the cleavage of biomolecules proximal to the conjugated this compound.

Materials:

-

This compound-conjugated protein in an appropriate reaction buffer

-

Sodium Ascorbate solution (e.g., 100 mM)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 0.6% or ~176 mM)

-

Quenching solution (e.g., SDS-PAGE loading buffer, TCA)

Methodology:

-

Complex Formation: Incubate the this compound-conjugated protein with its target DNA, RNA, or protein partner(s) to allow for complex formation. A typical incubation is 10 minutes at room temperature.[11]

-

Initiation of Cleavage: Initiate the cleavage reaction by the rapid, sequential addition of sodium ascorbate and hydrogen peroxide.[7][11] Final concentrations are typically around 5 mM for each.[7]

-

Reaction Time: Allow the reaction to proceed for a short duration, typically between 10 seconds and 15 minutes, at room temperature or 30°C.[2][7]

-

Quenching: Stop the reaction by adding a quenching agent, such as TCA or SDS-PAGE loading buffer, which will denature the protein and halt the reaction.[7]

-

Analysis: Analyze the cleavage products using appropriate techniques, such as SDS-PAGE for proteins or denaturing gel electrophoresis for nucleic acids, to map the cleavage sites.[3][4]

| Parameter | Recommended Value | Source |

| Final Ascorbate Concentration | 5 mM - 100 mM | [7][11] |

| Final H₂O₂ Concentration | 5 mM - 0.6% | [7][11] |

| Reaction Temperature | Room Temperature or 30°C | [7][11] |

| Reaction Time | 10 seconds - 20 minutes | [2][3] |

Visualization of Experimental Workflow

Applications in Research and Drug Development

This compound's ability to provide structural information in solution makes it a powerful tool that complements high-resolution methods like X-ray crystallography.[12]

-

Mapping Protein-Protein Interactions: By conjugating this compound to one protein and observing the cleavage of its binding partner, researchers can identify the contact surfaces and spatial orientation within a complex.[2][7] This has been used to map interactions within large molecular machines like RNA polymerase.[2]

-

Mapping Protein-Nucleic Acid Interactions: this compound is widely used for "footprinting" experiments to determine where a protein binds to DNA or RNA.[2][4][11] The sites of cleavage on the nucleic acid strand reveal the proximity of the conjugated protein residue.[4]

-

Probing 3D Protein Structure: By introducing single cysteine mutations at various locations within a protein and performing intramolecular cleavage analysis with this compound, one can obtain distance constraints to model the protein's three-dimensional fold.[1][2]

-

Drug Development: In drug development, understanding the structure of a protein-ligand or protein-protein interface is critical for designing targeted therapeutics. This compound can be used to validate structural models of drug targets and to understand how small molecules or biologic drugs alter the conformation or interactions of their targets. While not a direct therapeutic, its role in basic research provides foundational knowledge for drug discovery efforts.[13]

References

- 1. interchim.fr [interchim.fr]

- 2. interchim.fr [interchim.fr]

- 3. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C19H20BrFeN3O9+ | CID 145708057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyl radical generations form the physiologically relevant Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to Fe-BABE Mediated Cleavage: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fe-BABE, or Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate, is a powerful chemical tool used in structural biology and biochemistry to probe the architecture of macromolecules and their complexes.[1] This reagent, when conjugated to a specific site on a protein, can induce localized cleavage of nearby polypeptide chains or nucleic acids. This proximity-dependent cleavage provides valuable distance constraints, enabling researchers to map interaction surfaces, elucidate the three-dimensional arrangement of subunits within a complex, and gain insights into the dynamics of molecular assemblies.[1][2] This guide provides a comprehensive overview of the fundamental principles of this compound mediated cleavage, detailed experimental protocols, and data interpretation strategies.

Core Principles of this compound Mediated Cleavage

The utility of this compound as a molecular probe lies in its ability to generate highly reactive hydroxyl radicals in a site-specific manner. The core mechanism can be broken down into three key stages:

-

Site-Specific Conjugation: The this compound reagent incorporates a bromoacetyl group that specifically reacts with the sulfhydryl group of cysteine residues under mild conditions, forming a stable covalent bond.[3][4] By introducing a unique cysteine residue at a desired location within a protein through site-directed mutagenesis, researchers can precisely position the this compound probe. Alternatively, lysine residues can be targeted by using a linker molecule like 2-iminothiolane (2-IT).[1]

-

Localized Generation of Hydroxyl Radicals: The EDTA (ethylenediaminetetraacetate) component of this compound is a strong chelator of iron ions. In the presence of a reducing agent, typically ascorbate, the chelated Fe(III) is reduced to Fe(II). This Fe(II)-EDTA complex then reacts with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce highly reactive and short-lived hydroxyl radicals (•OH).[1]

-

Proximity-Dependent Cleavage: The generated hydroxyl radicals are confined to the immediate vicinity of the this compound probe due to their high reactivity and short half-life. These radicals can abstract hydrogen atoms from the sugar-phosphate backbone of nucleic acids or the polypeptide backbone of proteins, leading to strand scission or peptide bond cleavage.[1] The effective cleavage radius of this compound is estimated to be between 12 and 18 angstroms from the site of conjugation.[1][4][5]

The non-sequence-specific nature of this cleavage is a key advantage, as it allows for the unbiased mapping of molecular neighborhoods.[1]

Data Presentation: Quantitative Parameters

The efficiency and resolution of this compound mediated cleavage are influenced by several experimental parameters. The following table summarizes typical quantitative data and reaction conditions compiled from various studies.

| Parameter | Typical Value/Range | Notes |

| Cleavage Distance | ~12-18 Å | The effective radius within which this compound can induce cleavage.[1][4][5] |

| This compound Concentration | 0.3 mM (10-20x molar excess over protein) | For conjugation to cysteine residues.[3] |

| Protein Concentration | 15-30 µM | For the conjugation reaction.[3] |

| Ascorbate Concentration | 5-10 mM | To initiate the cleavage reaction by reducing Fe(III) to Fe(II).[2] |

| Hydrogen Peroxide (H₂O₂) Conc. | 5-10 mM | The oxidizing agent for hydroxyl radical generation.[2] |

| Conjugation pH | 8.0 | Optimal for the reaction between the bromoacetyl group and cysteine's sulfhydryl group.[3] |

| Conjugation Temperature | 37°C | A common incubation temperature for the conjugation reaction.[3] |

| Conjugation Time | 1 - 4 hours | Incubation time for the conjugation of this compound to the protein.[3] |

| Cleavage Reaction Time | 10 seconds - 20 minutes | The cleavage reaction is typically rapid.[4] |

Experimental Protocols

Synthesis of the BABE Reagent

The synthesis of the unchelated precursor, (S)-1-(p-bromoacetamidobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (BABE), is a multi-step process. While detailed, step-by-step protocols are found in specialized literature, the general synthetic route involves:

-

Synthesis of a Nitrobenzyl-EDTA Precursor: This typically starts with the synthesis of a molecule like 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid or a similar EDTA derivative with a nitrobenzyl group.[6]

-

Reduction of the Nitro Group: The nitro group on the benzyl ring is then reduced to an amine group. This can be achieved through various chemical reduction methods.

-

Bromoacetylation: The resulting aminobenzyl-EDTA is then reacted with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, to introduce the reactive bromoacetyl group, yielding the final BABE product.

Conjugation of this compound to a Cysteine Residue

-

Protein Preparation: The protein of interest, containing a single cysteine residue at the desired location, is purified and dialyzed against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0).[3]

-

Conjugation Reaction: A stock solution of this compound in DMSO is added to the protein solution to a final concentration of approximately 0.3 mM (a 10-20 fold molar excess). The reaction mixture is incubated at 37°C for 1-4 hours.[3]

-

Removal of Excess Reagent: Unreacted this compound is removed by dialysis against a storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6).[3]

This compound Mediated Cleavage Reaction

-

Complex Formation: The this compound conjugated protein is incubated with its binding partner(s) (e.g., another protein or a nucleic acid) under conditions that favor complex formation.

-

Initiation of Cleavage: The cleavage reaction is initiated by the sequential addition of sodium ascorbate (to a final concentration of 5-10 mM) and hydrogen peroxide (to a final concentration of 5-10 mM).[2]

-

Quenching the Reaction: The reaction is allowed to proceed for a short period (typically 10 seconds to 20 minutes) and then quenched by the addition of a quenching agent like thiourea or by placing the sample on ice.[4]

Analysis of Cleavage Products

1. Gel Electrophoresis:

-

For Protein Cleavage: The reaction products are analyzed by SDS-PAGE. Cleavage is detected by the appearance of new, smaller protein fragments. The size of these fragments can be used to map the approximate location of the cleavage site. Western blotting with antibodies specific to different regions of the target protein can aid in identifying the fragments.

-

For Nucleic Acid Cleavage: For DNA or RNA cleavage, the products are separated on a denaturing polyacrylamide gel. If the nucleic acid is end-labeled with a radioactive or fluorescent tag, the cleavage sites can be precisely mapped by comparing the fragment sizes to a sequencing ladder.

2. Mass Spectrometry:

Mass spectrometry offers a high-resolution method for identifying the exact sites of cleavage or modification.

-

Sample Preparation: The protein sample containing the cleavage products is typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against the protein sequence database to identify the peptides. Oxidative modifications from the hydroxyl radicals will result in a characteristic mass shift in the affected amino acid residues. By identifying these modified peptides, the precise location of the this compound-induced oxidation can be determined.

Mandatory Visualizations

References

- 1. interchim.fr [interchim.fr]

- 2. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]

- 5. researchgate.net [researchgate.net]

- 6. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Fe-BABE Conjugation to Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the conjugation of Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) to cysteine residues in proteins. This compound is a valuable tool in structural biology, used for mapping protein-protein and protein-nucleic acid interaction sites through targeted hydroxyl radical cleavage.[1][2] The bromoacetamido group of this compound reacts specifically with the sulfhydryl group of cysteine residues under mild conditions.[1][3] Upon activation with ascorbate and hydrogen peroxide, the chelated iron generates hydroxyl radicals that cleave nearby peptide or nucleic acid chains, typically within a 12-angstrom radius.[2][3]

Experimental Protocols

This section details the necessary reagents, equipment, and procedural steps for successful this compound conjugation.

Materials and Reagents

-

Protein of Interest: Containing at least one accessible cysteine residue. A control protein lacking cysteine residues is recommended to verify conjugation specificity.[3]

-

This compound (Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate): Solubilized in Dimethyl sulfoxide (DMSO).[3]

-

Conjugation Buffer: 10-20 mM MOPS, pH 8.0, 0.2 M NaCl, 2 mM EDTA, 5% (v/v) glycerol.[3]

-

Protein Storage Buffer: 10-20 mM Tris, pH 7.6, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% (v/v) glycerol.[3]

-

Dialysis Tubing: Appropriate molecular weight cut-off (MWCO) to retain the protein of interest.

-

Reaction Tubes: Microcentrifuge tubes or similar.

-

Incubator or Water Bath: Capable of maintaining 37°C.

-

Spectrophotometer: For determining protein concentration.

-

Optional - Reagents for Lysine Conjugation: 2-iminothiolane (2-IT).[1][3]

-

Optional - Reagents for Cleavage Reaction: Sodium ascorbate and hydrogen peroxide (H₂O₂).[4]

Step-by-Step Conjugation Protocol

This protocol is a synthesis of established methods and should be optimized for each specific protein.

Step 1: Protein Preparation and Buffer Exchange

-

Thoroughly dialyze the purified protein solution against the Conjugation Buffer at 4°C overnight. This step is crucial to remove any interfering substances and to ensure the protein is in the optimal buffer for conjugation.[3]

-

After dialysis, determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).

-

Adjust the protein concentration to the desired level (e.g., 15-30 µM) using the Conjugation Buffer.[3]

Step 2: this compound Conjugation Reaction

-

Prepare a fresh stock solution of this compound in DMSO (e.g., 20 mM).[3]

-

Add the this compound DMSO solution to the protein solution to achieve the desired final molar excess. A 10-20 fold molar excess of this compound to protein is a common starting point.[3] For example, add 15 µl of 20 mM this compound to 1 ml of a 15-30 µM protein solution for a final this compound concentration of approximately 0.3 mM.[3]

-

Incubate the reaction mixture at 37°C for 1 hour.[3] Alternative conditions reported include incubation for 4 hours at room temperature or 3 hours at 37°C.[3][5]

Step 3: Removal of Unconjugated this compound

-

To remove the excess, unreacted this compound, dialyze the reaction mixture extensively against the Protein Storage Buffer at 4°C.[3] Perform multiple buffer changes, with the final dialysis proceeding overnight to ensure complete removal of free this compound.[3]

Step 4: Verification of Conjugation (Optional but Recommended)

-

The success of the conjugation can be assessed by determining the concentration of free cysteine residues before and after the reaction using reagents like DTNB (Ellman's reagent) or the fluorescent CPM reagent.[3] A decrease in free cysteine concentration indicates successful conjugation.

-

Mass spectrometry can also be employed to confirm the covalent modification of the protein.

Alternative Protocol: Conjugation to Lysine Residues

For proteins lacking accessible cysteine residues, this compound can be conjugated to lysine residues using the linker 2-iminothiolane (2-IT).[1][3] This method involves converting the primary amine of lysine to a reactive thiol group, which can then react with this compound.

-

Incubate the protein with 2-IT to introduce thiol groups.

-

Proceed with the this compound conjugation reaction as described in Step 2.

Data Presentation: Quantitative Parameters for this compound Conjugation

The following table summarizes key quantitative data from various published protocols to facilitate experimental design and optimization.

| Parameter | Recommended Range/Value | Source |

| Protein Concentration | 15-30 µM | [3] |

| This compound Concentration | 0.3 - 1 mM | [3][5] |

| Molar Excess of this compound | 10-20x over protein | [3] |

| Incubation Temperature | 37°C or Room Temperature | [3][5] |

| Incubation Time | 1 - 4 hours | [3][5] |

| Conjugation Efficiency | 20-50% (protein dependent) | [5] |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the this compound conjugation protocol.

Caption: Workflow for this compound conjugation to protein cysteine residues.

Proximity Cleavage Reaction

Once the protein is conjugated with this compound, it can be used for proximity cleavage experiments to map interaction surfaces.

-

Form the protein-protein or protein-nucleic acid complex of interest.

-

Initiate the cleavage reaction by the sequential addition of sodium ascorbate (final concentration ~5-10 mM) and hydrogen peroxide (final concentration ~5-10 mM).[4][5]

-

The reaction is rapid and can be quenched within seconds to minutes (e.g., 5 seconds to 20 minutes) by adding a quenching agent like EDTA.[2][4]

-

The cleavage products can then be analyzed by techniques such as SDS-PAGE for proteins or denaturing gel electrophoresis for nucleic acids to identify the cleavage sites.[2]

This detailed protocol and the accompanying information will aid researchers in successfully applying this compound conjugation for the structural analysis of biomolecular complexes.

References

- 1. interchim.fr [interchim.fr]

- 2. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fe-BABE Labeling of Lysine Residues

Introduction

Fe-BABE (Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) is a powerful chemical probe used for footprinting analysis of proteins and nucleic acids.[1] This reagent can be site-specifically attached to a biomolecule, and in the presence of ascorbate and hydrogen peroxide, it generates hydroxyl radicals that cleave the backbone of nearby molecules.[1][2] This proximity-dependent cleavage allows for the mapping of molecular interactions and the determination of three-dimensional structures of protein-protein and protein-nucleic acid complexes.[3]

While this compound's bromoacetamide group directly reacts with the sulfhydryl group of cysteine residues, a two-step strategy is employed for the labeling of lysine residues.[1][4] This involves the initial conversion of the primary amine of a lysine residue into a sulfhydryl group using 2-iminothiolane (2-IT), also known as Traut's reagent.[4][5][6][7][8] The newly introduced thiol group is then available to react with this compound.[4] This application note provides a detailed protocol for the this compound labeling of lysine residues and the subsequent cleavage reaction.

Chemical Principle

The labeling of lysine residues with this compound is a two-step process. First, 2-iminothiolane reacts with the primary amine of the lysine side chain, converting it into a thiol-containing moiety. Subsequently, the bromoacetamide group of this compound undergoes a nucleophilic substitution reaction with the newly introduced sulfhydryl group, forming a stable thioether bond.

References

- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 8. cellmosaic.com [cellmosaic.com]

Probing DNA-Protein Interactions: Application Notes and Protocols for Fe-BABE DNA Footprinting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fe-BABE (Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) is a powerful chemical nuclease used in DNA footprinting experiments to map the binding sites of proteins on DNA with high resolution.[1] This technique provides valuable insights into protein-DNA interactions, which are fundamental to numerous cellular processes, including transcription, replication, and DNA repair. In the context of drug development, this compound footprinting can be instrumental in characterizing the mechanism of action of drugs that target DNA-binding proteins or the DNA itself.

The this compound reagent is covalently attached to a specific cysteine residue within a protein of interest.[1] In the presence of ascorbate and hydrogen peroxide, the iron chelate generates highly reactive hydroxyl radicals in close proximity to the tethering site.[1] These radicals cleave the DNA backbone in a sequence-independent manner.[2] The resulting cleavage pattern, when analyzed by gel electrophoresis, reveals a "footprint" where the protein protects the DNA from cleavage, thereby delineating the protein's binding site. The cleavage is localized to within approximately 12 angstroms of the this compound attachment site.[2]

Principle of this compound DNA Footprinting

The core principle of this compound DNA footprinting lies in the site-specific generation of hydroxyl radicals. The bromoacetamido group of this compound reacts with the sulfhydryl group of a cysteine residue on the protein, forming a stable covalent bond.[2] Upon addition of ascorbate (a reducing agent) and hydrogen peroxide (a source of reactive oxygen species), the Fe(III) in the chelate is reduced to Fe(II), which then reacts with hydrogen peroxide in a Fenton-like reaction to produce hydroxyl radicals. These radicals are short-lived and diffuse only a short distance, leading to localized cleavage of the DNA backbone in the vicinity of the this compound-conjugated protein. Analysis of the cleavage products on a denaturing polyacrylamide gel reveals the precise location of the protein on the DNA.

Applications in Research and Drug Development

-

Mapping Protein Binding Sites: Precisely delineating the DNA binding sites of transcription factors, polymerases, and other DNA-binding proteins.[3]

-

Characterizing Multi-Protein-DNA Complexes: Determining the arrangement of multiple proteins on a DNA template.

-

Investigating Conformational Changes: Detecting changes in protein-DNA interactions resulting from ligand binding or protein modification.

-

Drug-DNA and Drug-Protein-DNA Interaction Studies: Identifying the binding sites of small molecules on DNA or their effects on protein-DNA complexes, which is crucial for understanding the mechanism of action of DNA-targeting drugs.[4]

-

Validation of Drug Targets: Confirming the interaction of a drug with its intended protein-DNA target.

Experimental Workflow

The this compound DNA footprinting workflow consists of several key stages, from protein preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Protein-Fe-BABE Conjugation

This protocol describes the covalent attachment of this compound to a cysteine residue in the protein of interest.

Materials:

-

Purified protein with a single accessible cysteine residue

-

This compound reagent

-

Conjugation Buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0)[2]

-

Protein Storage Buffer (e.g., 10-20 mM Tris-HCl, 0.1-0.2 M KCl, 10 mM MgCl2, 0.1 mM EDTA, 50% glycerol, pH 7.6)[2]

-

Dimethyl sulfoxide (DMSO)

-

Dialysis tubing or centrifugal filters

Procedure:

-

Protein Preparation: Dialyze the purified protein against the Conjugation Buffer overnight at 4°C to remove any reducing agents.[2]

-

Concentration Adjustment: Adjust the protein concentration to 15-30 µM in the Conjugation Buffer.[2]

-

This compound Stock Solution: Prepare a fresh 20 mM stock solution of this compound in DMSO.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to a final concentration of 0.3 mM (a 10-20 fold molar excess over the protein).[2]

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[2]

-

Purification: Remove unconjugated this compound by dialysis against the Protein Storage Buffer overnight at 4°C or by using centrifugal filters.[2]

-

Quantification of Conjugation (Optional): The efficiency of conjugation can be determined by measuring the concentration of free cysteine residues before and after the reaction using reagents like DTNB.[2]

Table 1: Typical Reagent Concentrations for Protein-Fe-BABE Conjugation

| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |

| Protein | 15-30 µM | 15-30 µM | 1x |

| This compound | 20 mM in DMSO | 0.3 mM | 10-20x |

Protocol 2: DNA Footprinting Reaction

This protocol outlines the binding of the this compound-conjugated protein to the target DNA and the subsequent cleavage reaction.

Materials:

-

This compound-conjugated protein

-

End-labeled DNA probe (e.g., with 32P or a fluorescent dye)

-

Binding Buffer (compatible with the protein-DNA interaction)

-

Sodium Ascorbate solution (freshly prepared, e.g., 100 mM)[5]

-

Hydrogen Peroxide (H₂O₂) solution (freshly prepared, e.g., 0.6%)[5]

-

Stop Solution (e.g., containing EDTA and a loading dye)

-

Denaturing polyacrylamide gel

Procedure:

-

Binding Reaction: Incubate the this compound-conjugated protein with the end-labeled DNA probe in the Binding Buffer to allow for complex formation. The incubation time and temperature will depend on the specific protein-DNA interaction.

-

Cleavage Initiation: Initiate the cleavage reaction by the sequential addition of sodium ascorbate and hydrogen peroxide.[5]

-

Reaction Time: Allow the cleavage reaction to proceed for a short period, typically ranging from 10 seconds to 20 minutes.[2][6]

-

Reaction Quenching: Stop the reaction by adding the Stop Solution.

-

Sample Preparation: Precipitate the DNA fragments and resuspend them in a formamide-based loading buffer.

-

Gel Electrophoresis: Denature the samples by heating and separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the cleavage pattern by autoradiography (for 32P-labeled probes) or fluorescence imaging.

Table 2: Typical Reagent Concentrations for DNA Cleavage Reaction

| Reagent | Stock Concentration | Final Concentration in Reaction |

| This compound-conjugated Protein | Varies | Nanomolar to micromolar range |

| End-labeled DNA Probe | Varies | Picomolar to nanomolar range |

| Sodium Ascorbate | 100 mM | Varies (e.g., 5-10 mM) |

| Hydrogen Peroxide (H₂O₂) | 0.6% | Varies (e.g., 0.03%) |

Data Presentation and Analysis

The primary data from a this compound footprinting experiment is a gel image showing a ladder of DNA fragments. The "footprint" appears as a region of reduced band intensity in the lane containing the this compound-conjugated protein compared to a control lane without the protein.

Quantitative Analysis

Quantitative analysis of the footprinting data can provide more detailed information about the protein-DNA interaction. Software such as HYDROID can be used to extract lane profiles from gel images and quantify the DNA cleavage frequency at each nucleotide position.[1]

Table 3: Example of Quantified Cleavage Data

| Nucleotide Position | Cleavage Intensity (Control) | Cleavage Intensity (this compound-Protein) | Protection Factor |

| -50 | 1.00 | 0.95 | 1.05 |

| -40 | 1.20 | 0.20 | 6.00 |

| -30 | 1.15 | 0.15 | 7.67 |

| -20 | 0.90 | 0.85 | 1.06 |

-

Protection Factor is calculated as (Cleavage Intensity in Control) / (Cleavage Intensity with this compound-Protein). Higher values indicate stronger protection and thus protein binding.

From such quantitative data, it is possible to determine thermodynamic parameters of protein-DNA binding.

Table 4: Example of Binding Affinity Data Determined by Quantitative Footprinting

| Protein-DNA Complex | Dissociation Constant (Kd) | Reference |

| Fab BL3-6 with WT hairpin RNA | 90 nM | |

| Fab BL3-6 with AGACC loop hairpin RNA | 12 nM |

Logical Relationships in Data Interpretation

The interpretation of this compound footprinting data involves a logical progression from the observed cleavage pattern to a model of the protein-DNA interaction.

References

- 1. Structural interpretation of DNA-protein hydroxyl-radical footprinting experiments with high resolution using HYDROID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. interchim.fr [interchim.fr]

- 4. Footprinting analysis of sequence-specific DNA-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methidiumpropyl-EDTA.Fe(II) and DNase I footprinting report different small molecule binding site sizes on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]

Optimizing Fe-BABE Reactions: A Guide to Buffer Conditions and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Iron (II) bromoacetamidobenzyl-EDTA (Fe-BABE) in protein footprinting and modification studies. This compound is a powerful tool for probing protein structure and interactions by generating localized hydroxyl radicals that cleave the polypeptide backbone or nucleic acids in close proximity.[1][2][3] The efficiency of the this compound reaction is highly dependent on carefully controlled buffer conditions during both the conjugation and cleavage steps.

Mechanism of Action

The this compound reagent is site-specifically conjugated to a protein, typically at a cysteine residue via its bromoacetamido group.[1] Alternatively, lysine residues can be targeted by using a 2-iminothiolane (2-IT) linker.[1][2] The conjugated Fe(III)-BABE is then reduced to Fe(II) by ascorbate. In the presence of hydrogen peroxide, this Fe(II) complex generates highly reactive hydroxyl radicals in a Fenton-like reaction. These radicals have a very short radius of action, estimated to be around 12 angstroms, leading to cleavage of molecules in the immediate vicinity of the this compound tether.[1][2][3] This proximity-dependent cleavage allows for the mapping of protein domains, protein-protein interaction sites, and protein-DNA/RNA binding interfaces.[2]

Experimental Workflows

The general experimental workflow for a this compound footprinting experiment can be broken down into three main stages: protein preparation and conjugation, cleavage reaction, and analysis of cleavage products.

The core of the this compound reaction, the generation of hydroxyl radicals, is a classic Fenton-type chemical process.

Buffer Conditions for this compound Conjugation

The conjugation of this compound to the target protein is a critical step that requires specific buffer conditions to ensure efficient and specific labeling. Two commonly used protocols are summarized below.

Table 1: Buffer Conditions for this compound Conjugation

| Parameter | Protocol 1 | Protocol 2 |

| Target Residue | Cysteine | Cysteine |

| Buffer | 10-20 mM MOPS | 0.1 M Sodium Phosphate |

| pH | 8.0 | 8.0 |

| Additives | 0.2 M NaCl, 2 mM EDTA, 5% glycerol | 1 mM EDTA |

| This compound Conc. | 0.3 mM (10-20x excess to protein) | 1 mM |

| Protein Conc. | 15-30 µM | ~20 µM |

| Temperature | 37 °C | 37 °C |

| Incubation Time | 1 hour | 3 hours |

| Reference | [1] | [4] |

Detailed Protocol 1: this compound Conjugation to Cysteine Residues (MOPS Buffer)

This protocol is adapted from a general labeling procedure for this compound.[1]

-

Protein Preparation: Dialyze the purified protein solution overnight at 4 °C against the conjugation buffer (10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0).[1]

-

Concentration Adjustment: After dialysis, adjust the protein concentration to 15-30 µM.[1]

-

Conjugation Reaction: Add a 10-20 fold molar excess of this compound (from a 20 mM stock in DMSO) to the protein solution. For example, add 15 µl of 20 mM this compound to 1 ml of protein solution for a final this compound concentration of 0.3 mM.[1]

-

Incubation: Incubate the reaction mixture for 1 hour at 37 °C.[1]

-

Removal of Free this compound: Dialyze the reaction mixture overnight at 4 °C against a suitable protein storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6) to remove unconjugated this compound.[1]

Detailed Protocol 2: this compound Conjugation to Cysteine Residues (Phosphate Buffer)

This protocol has been used for conjugating this compound to single-cysteine mutants.[4]

-

Protein Preparation: Exchange the buffer of the purified protein to 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

Conjugation Reaction: Add this compound (from a 20 mM stock in DMSO) to the protein solution (final concentration ~20 µM) to a final concentration of 1 mM.[4]

-

Incubation: Incubate the reaction for 3 hours at 37 °C.[4]

-

Quenching and Removal of Free this compound: Quench the reaction by adding an excess of 2-mercaptoethanol (to a final concentration of 10 mM). Remove unreacted this compound by dialysis against 0.1 M sodium phosphate, pH 7.0.[4]

Buffer Conditions for the this compound Cleavage Reaction

The cleavage reaction is a rapid process initiated by the addition of ascorbate and hydrogen peroxide. The optimal conditions for this step are crucial for achieving efficient and reproducible cleavage patterns.

Table 2: Recommended Conditions for this compound Cleavage Reaction

| Parameter | Recommended Condition | Notes |

| Buffer | Tris-based or HEPES-based buffers are commonly used. | The buffer from the final dialysis step of the conjugation protocol is often used.[1] Buffers with primary amines, like Tris, may have a Cu²⁺ (and potentially Fe²⁺/Fe³⁺) binding capacity, which could influence the reaction.[5] |

| pH | 7.5 - 9.0 | While some iron-mediated DNA cleavage is favoured at lower pH[6][7], protein cleavage often benefits from a slightly alkaline pH.[5] A pH of 7.5 is a good starting point. |

| Temperature | Room Temperature to 37 °C | The reaction is rapid, and cleavage can be observed at room temperature.[8] |

| Ascorbate Conc. | 5 - 10 mM (final) | From a fresh 100 mM stock solution of sodium ascorbate.[8] |

| H₂O₂ Conc. | 0.018% - 5 mM (final) | From a fresh 0.6% stock solution.[8] |

| Incubation Time | 10 seconds - 20 minutes | The reaction is very fast.[1][3] A 5-second incubation is often sufficient.[8] |

| Quenching Agent | 20 mM EDTA in 95% formamide | EDTA chelates the iron, stopping the Fenton reaction.[8] |

Detailed Protocol 3: this compound Mediated Cleavage

This protocol is a generalized procedure based on common practices in this compound footprinting experiments.[8]

-

Complex Formation: Assemble the macromolecular complex of interest (e.g., this compound conjugated protein with its binding partner) in a suitable reaction buffer (e.g., 10 mM Tris pH 7.5, 150 mM KCl, 10% glycerol, 10 mM DTT) at room temperature for 10 minutes.[8]

-

Initiation of Cleavage: Initiate the cleavage reaction by the rapid and sequential addition of sodium ascorbate and hydrogen peroxide. For a 50 µl reaction, add 2 µl of 100 mM sodium ascorbate and 2 µl of 0.6% H₂O₂.[8]

-

Incubation: Allow the reaction to proceed for a short, defined time, typically between 5 seconds and 10 minutes at room temperature.[2][8] The optimal time should be determined empirically.

-

Quenching: Stop the reaction by adding an equal volume of a stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% xylene cyanol).[8] The quenching agent effectively reduces cleavage by 90% if added before or simultaneously with the hydrogen peroxide.[8]

-

Analysis: Analyze the cleavage products by SDS-PAGE for protein analysis or denaturing polyacrylamide gel electrophoresis for DNA/RNA analysis, followed by an appropriate visualization method (e.g., silver staining, autoradiography, or fluorescent imaging).

Important Considerations

-

Controls: Always include a control reaction with a protein lacking a cysteine residue to ensure the specificity of the this compound conjugation and cleavage.[1] A no-reagent control (without ascorbate and H₂O₂) is also essential to check for background degradation.

-

Reagent Freshness: Ascorbate and hydrogen peroxide solutions should be freshly prepared to ensure their activity.

-

Optimization: The concentrations of this compound, protein, ascorbate, and hydrogen peroxide, as well as the incubation times for both conjugation and cleavage, may need to be optimized for each specific system.

-

Buffer Compatibility: While Tris and MOPS are commonly used, it is important to consider that some buffer components can interact with metal ions. For instance, phosphate buffers can complex with iron and may influence the reaction kinetics.[6] It is advisable to maintain consistency in the buffer composition for the cleavage reaction to ensure reproducibility. Dithiothreitol (DTT) from storage buffers should be removed by dialysis before conjugation as it will react with the bromoacetamido group of this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. interchim.fr [interchim.fr]

- 3. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]

- 4. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Quenching Strategies in Fe-BABE Cleavage Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quenching strategies for Fe-BABE (Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) cleavage reactions, a powerful tool in structural biology and drug development for mapping molecular interactions.

Introduction to this compound Cleavage

This compound is a chemical probe that, when conjugated to a specific site on a protein, can induce localized cleavage of nearby biomolecules, including proteins and nucleic acids.[1] The cleavage reaction is initiated by the addition of hydrogen peroxide (H₂O₂) and a reducing agent, typically ascorbate. This generates highly reactive hydroxyl radicals (•OH) in a Fenton-like reaction, which then cleave the polypeptide or polynucleotide backbone in close proximity to the this compound tethering site.[1] This proximity-dependent cleavage allows for the precise mapping of interaction interfaces and conformational changes in macromolecular complexes. The reaction is rapid, often completing within seconds to minutes.[1]

Due to the high reactivity of hydroxyl radicals, it is crucial to effectively quench the reaction to stop the cleavage at a desired time point. Inadequate quenching can lead to non-specific damage and ambiguous results. This document outlines effective quenching strategies and provides detailed experimental protocols.

Quenching Strategies for this compound Reactions

The primary goal of a quenching agent in this compound reactions is to rapidly eliminate the reactive oxygen species, primarily hydroxyl radicals and any remaining hydrogen peroxide, thus terminating the cleavage process. Two commonly employed and effective quenching agents are catalase and dimethylthiourea (DMTU).

Catalase is an enzyme that efficiently catalyzes the decomposition of hydrogen peroxide into water and oxygen. While effective at stopping the reaction, its proteinaceous nature can be a disadvantage in downstream analyses, particularly those involving mass spectrometry, as it can introduce contaminating peptides into the sample.[2]

Dimethylthiourea (DMTU) is a small molecule scavenger of hydroxyl radicals.[2] It offers a significant advantage over catalase in that it does not interfere with subsequent protein analysis by mass spectrometry, resulting in cleaner spectra and a higher number of protein identifications in complex mixtures.[2] Studies have shown that DMTU is highly effective at quenching hydroxyl radical-induced oxidation and prevents secondary oxidation as effectively as catalase.[2]

Comparison of Common Quenching Agents

| Quenching Agent | Mechanism of Action | Recommended Concentration | Advantages | Disadvantages |

| Catalase | Enzymatic decomposition of H₂O₂ | 0.3 mg/mL[3] | Highly efficient at removing H₂O₂. | Can introduce contaminating peptides in mass spectrometry analysis.[2] |

| Dimethylthiourea (DMTU) | Scavenger of hydroxyl radicals[2] | 100 mM[2] | Highly effective quencher.[2] Does not interfere with mass spectrometry analysis.[2] Can aid in solubilizing oxidized proteins.[2] | May require optimization for specific experimental conditions. |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine Residue

This protocol describes the covalent attachment of this compound to a cysteine residue on a target protein.

Materials:

-

Purified protein with a single accessible cysteine residue

-

This compound reagent

-

Conjugation Buffer: 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0[4]

-

Protein Storage Buffer: 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6[4]

-

Dimethyl sulfoxide (DMSO)

-

Dialysis tubing or centrifugal concentrators

Procedure:

-

Dialyze the purified protein solution against the Conjugation Buffer overnight at 4°C to remove any interfering substances.[4]

-

After dialysis, adjust the protein concentration to 15-30 µM.[4]

-

Prepare a 20 mM stock solution of this compound in DMSO.[4]

-

Add the this compound stock solution to the protein solution to a final concentration of 0.3 mM (a 10-20 fold molar excess over the protein).[4]

-

Incubate the reaction mixture at 37°C for 1 hour.[4]

-

To remove unconjugated this compound, dialyze the reaction mixture against the Protein Storage Buffer overnight at 4°C.[4] Alternatively, use a centrifugal concentrator to exchange the buffer.

-

The this compound conjugated protein is now ready for the cleavage reaction.

Protocol 2: this compound Cleavage Reaction and Quenching

This protocol outlines the procedure for initiating the this compound cleavage reaction and subsequently quenching it.

Materials:

-

This compound conjugated protein

-

Reaction Buffer (specific to the biological system under study)

-

Ascorbic acid solution (freshly prepared)

-

Hydrogen peroxide (H₂O₂) solution

-

Quenching Solution (choose one):

-

DMTU Quench Solution: 1 M Dimethylthiourea (DMTU) in water.

-

Catalase Quench Solution: 3 mg/mL Catalase in water.

-

Procedure:

-

Prepare the reaction mixture containing the this compound conjugated protein and its binding partner(s) in the appropriate Reaction Buffer.

-

Equilibrate the reaction mixture to the desired temperature (e.g., room temperature or 37°C).

-

Initiate the cleavage reaction by the sequential addition of ascorbic acid to a final concentration of 5 mM and hydrogen peroxide to a final concentration of 5 mM.

-

Allow the cleavage reaction to proceed for the desired time (typically 10 seconds to 10 minutes).[1]

-

Quench the reaction by adding one of the following:

-

Immediately after adding the quenching solution, vortex the sample gently.

-

The quenched reaction is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Caption: Experimental workflow for this compound cleavage reactions.

Caption: Mechanism of this compound cleavage and quenching.

References

Application Notes and Protocols: Analysis of Fe-BABE Cleavage Products by SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) is a versatile chemical probe used for mapping molecular interactions, including protein-protein and protein-nucleic acid contact sites.[1] The reagent can be covalently attached to specific residues on a protein, typically cysteine residues, through its bromoacetamido group.[1][2] Upon activation with hydrogen peroxide and a reducing agent like ascorbate, the iron chelate in this compound generates localized hydroxyl radicals.[1][3] These highly reactive radicals induce cleavage of the polypeptide backbone or nucleic acid phosphodiester bonds in close proximity to the tethered this compound, typically within a 12-angstrom radius.[2][4]

Subsequent analysis of the resulting cleavage products by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) allows for the determination of the approximate location of the cleavage sites.[2] By comparing the sizes of the cleaved fragments to molecular weight standards, researchers can deduce the regions of interaction between the this compound-conjugated protein and its binding partners.[3][5] This technique provides valuable insights into the three-dimensional architecture of macromolecular complexes.[2][6]

Key Applications

-

Probing the tertiary and quaternary structure of protein complexes.[2]

-

Complementing other structural biology techniques like X-ray crystallography and NMR.[6][7]

Experimental Workflow Overview

The overall experimental workflow for this compound cleavage analysis involves several key stages, from protein preparation and conjugation to the final analysis of cleavage products by SDS-PAGE.

Figure 1: Experimental workflow for this compound cleavage analysis.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol outlines the steps for covalently attaching this compound to a protein with a surface-accessible cysteine residue.

-

Protein Preparation:

-

Dialyze the purified protein solution (containing a unique cysteine residue for site-specific labeling) against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0) overnight at 4°C to remove any interfering substances.[4]

-

After dialysis, adjust the protein concentration to 15-30 µM.[4]

-

-

This compound Solution Preparation:

-

Prepare a 20 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Removal of Unconjugated this compound:

-

Dialyze the reaction mixture against a suitable storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl2, 0.1 mM EDTA, 50% glycerol, pH 7.6) overnight at 4°C to remove unconjugated this compound.[4]

-

Alternatively, use a desalting column for faster removal of excess this compound.

-

Protocol 2: this compound Cleavage Reaction

This protocol describes the induction of cleavage of the target molecule by the this compound conjugated protein.

-

Complex Formation:

-

Incubate the this compound-conjugated protein with its binding partner(s) (e.g., another protein, DNA, or RNA) under conditions that favor the formation of the macromolecular complex.

-

-

Initiation of Cleavage:

-

Quenching the Reaction:

-

Stop the cleavage reaction by adding a quenching agent, such as a final concentration of 20 mM EDTA or by adding SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heating the sample.[8]

-

Protocol 3: Analysis of Cleavage Products by SDS-PAGE

This protocol details the separation and visualization of the protein cleavage fragments.

-

Sample Preparation:

-

Mix the quenched reaction samples with an equal volume of 2X SDS-PAGE sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent).

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

-

-

Electrophoresis:

-

Load the denatured samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected fragment sizes.[9] The acrylamide concentration will depend on the molecular weights of the protein of interest and its expected cleavage products.

-

Include a pre-stained protein ladder (molecular weight marker) in an adjacent lane for size estimation.

-

Run the gel in an electrophoresis apparatus with appropriate running buffer until the dye front reaches the bottom of the gel.

-

-

Visualization:

-

After electrophoresis, stain the gel with a protein-specific dye such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[9]

-

Alternatively, if the cleavage products are to be analyzed by Western blotting, transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) for immunodetection.[5]

-

-

Data Analysis:

-

Image the stained gel or developed Western blot.

-

Determine the molecular weights of the cleavage products by comparing their migration distance to that of the proteins in the molecular weight ladder.

-

The appearance of new bands corresponding to the cleavage fragments in the this compound treated sample, which are absent in the negative control (unconjugated protein or no cleavage reagents), indicates a successful cleavage reaction.

-

Mechanism of this compound Mediated Cleavage

The cleavage mechanism is initiated by the reduction of Fe(III) to Fe(II) by ascorbate, followed by the reaction of Fe(II) with hydrogen peroxide to generate hydroxyl radicals. These radicals then attack and cleave the nearby polypeptide or nucleic acid backbone.

Figure 2: Mechanism of this compound mediated cleavage.

Data Presentation and Interpretation

The results of a this compound cleavage experiment are typically presented as an image of the stained SDS-PAGE gel or Western blot. Quantitative analysis involves estimating the sizes of the cleavage products. This data can be summarized in a table for clarity and comparison.

Table 1: Quantitative Analysis of Hypothetical this compound Cleavage Products

| Lane | Sample Description | Observed Bands (kDa) | Interpretation |

| 1 | Molecular Weight Marker | 250, 150, 100, 75, 50, 37, 25, 20, 15, 10 | Standard for size estimation |

| 2 | Unconjugated Protein X (Negative Control) | 100 | Intact Protein X |

| 3 | This compound-Protein X (No Cleavage Reagents) | 100 | No cleavage without activators |

| 4 | This compound-Protein X + Ascorbate + H₂O₂ | 100 (faint), 65, 35 | Cleavage of Protein X into two fragments |

| 5 | This compound-Protein X + Protein Y + Ascorbate + H₂O₂ | 100 (faint), 65, 35, and cleavage of Protein Y (detected by Western blot) | Protein Y is in proximity to the this compound on Protein X |